N-(propan-2-yl)isoquinolin-5-amine
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Overview
Description
N-(propan-2-yl)isoquinolin-5-amine is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is structurally related to quinoline. The compound this compound is characterized by the presence of an isoquinoline ring substituted with an amine group at the 5-position and an isopropyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)isoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of isoquinoline with isopropylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the isopropyl or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Isoquinolin-5-amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(propan-2-yl)isoquinolin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)quinolin-5-amine: Similar structure but with a quinoline ring instead of isoquinoline.
N-(propan-2-yl)pyridin-5-amine: Similar structure but with a pyridine ring instead of isoquinoline.
N-(propan-2-yl)benzene-5-amine: Similar structure but with a benzene ring instead of isoquinoline.
Uniqueness
N-(propan-2-yl)isoquinolin-5-amine is unique due to its isoquinoline ring structure, which imparts distinct chemical and biological properties compared to its analogs. The presence of the isoquinoline ring can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.
Biological Activity
N-(propan-2-yl)isoquinolin-5-amine is a compound belonging to the isoquinoline family, which has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an isoquinoline core, which is known for its diverse biological properties. The structural formula can be represented as follows:
This compound's unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. For instance:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cell proliferation, which is particularly relevant in cancer research.
- Receptor Binding : It may bind to receptors that regulate critical cellular pathways, influencing processes such as apoptosis and cell migration.
Anticancer Properties
This compound has been studied for its anticancer potential. A notable study demonstrated its ability to induce apoptosis in various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for inhibiting cell growth:
Cell Line | IC50 (µM) |
---|---|
MGC-803 (gastric) | 5.1 |
HGC-27 (gastric) | 7.6 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Preliminary studies indicate that it possesses moderate antibacterial activity against a range of pathogens, making it a potential lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the isoquinoline structure can significantly influence its pharmacological properties:
Modification | Effect |
---|---|
Substitution at the 5-position | Enhances binding affinity to targets |
Alteration of the isopropyl group | Affects solubility and bioavailability |
These modifications allow researchers to tailor the compound's properties for specific therapeutic applications.
Case Studies
Several case studies have highlighted the therapeutic potential of isoquinoline derivatives, including this compound:
- In Vivo Studies : Animal models have shown promising results with this compound demonstrating reduced tumor growth rates when administered at specific dosages.
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy while reducing side effects.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-propan-2-ylisoquinolin-5-amine |
InChI |
InChI=1S/C12H14N2/c1-9(2)14-12-5-3-4-10-8-13-7-6-11(10)12/h3-9,14H,1-2H3 |
InChI Key |
LMLLIBFIOKRVDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
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